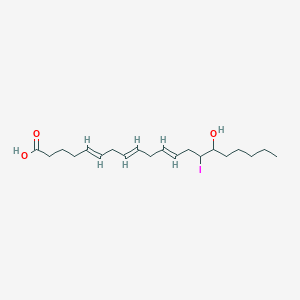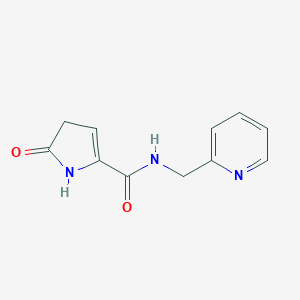
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid (14-IHETE) is a bioactive molecule that belongs to the family of eicosanoids. Eicosanoids are signaling molecules that are derived from arachidonic acid, a polyunsaturated fatty acid. 14-IHETE is synthesized from arachidonic acid through the action of lipoxygenase enzymes. It has been shown to have various biochemical and physiological effects in the human body.
Mécanisme D'action
The exact mechanism of action of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is not fully understood. However, it is known to act through the activation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and cell proliferation.
Effets Biochimiques Et Physiologiques
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid has various biochemical and physiological effects in the human body. It has been shown to regulate blood pressure by modulating the activity of angiotensin II, a hormone that regulates blood pressure. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments is that it is a bioactive molecule that is naturally produced in the human body. This makes it easier to study its effects in vitro and in vivo. However, one of the limitations of using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments is that it is a relatively unstable molecule that can degrade quickly. This can make it difficult to study its effects over time.
Orientations Futures
There are several future directions for the study of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid. One direction is to study its effects on other signaling pathways and gene expression patterns. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including hypertension, inflammation, and cancer. Finally, further research is needed to optimize the synthesis and stability of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is a bioactive molecule that has various scientific research applications. It is synthesized from arachidonic acid through the action of lipoxygenase enzymes and has been shown to have various biochemical and physiological effects in the human body. While there are limitations to using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments, there are also many future directions for research on this molecule. Further study of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid could lead to new insights into its role in regulating blood pressure, inflammation, and cancer, and could potentially lead to new therapeutic agents for the treatment of these diseases.
Méthodes De Synthèse
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is synthesized from arachidonic acid through the action of lipoxygenase enzymes. Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce a variety of bioactive lipid mediators. In the case of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid, arachidonic acid is oxidized by 15-lipoxygenase to produce 14-hydroperoxy-5,8,11-eicosatrienoic acid (14-HPETE), which is then reduced by glutathione peroxidase to produce 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid.
Applications De Recherche Scientifique
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid has been shown to have various scientific research applications. It has been found to be involved in the regulation of blood pressure, inflammation, and angiogenesis. It has also been shown to have anti-tumor effects in various types of cancer.
Propriétés
Numéro CAS |
117675-23-7 |
|---|---|
Nom du produit |
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid |
Formule moléculaire |
C20H33IO3 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(5E,8E,11E)-15-hydroxy-14-iodoicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H33IO3/c1-2-3-12-16-19(22)18(21)15-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4+,9-7+,13-10+ |
Clé InChI |
YSGGLZAREQBHBB-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCC(C(C/C=C/C/C=C/C/C=C/CCCC(=O)O)I)O |
SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)I)O |
SMILES canonique |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)I)O |
Synonymes |
14-iodo-15-hydroxy-5,8,11-eicosatrienoic acid I-HO-A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)




![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)



![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
